molecular formula C13H9N3O3 B14083532 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14083532
M. Wt: 255.23 g/mol
InChI Key: WQCYJCOIKGPGJQ-UHFFFAOYSA-N
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Description

6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitrophenyl group and a carbonitrile moiety in its structure makes it a compound of interest for various chemical and biological applications.

Preparation Methods

The synthesis of 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or Lewis acids like CuCl. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels and inhibit their activity, leading to a decrease in calcium influx into cells. This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers .

Comparison with Similar Compounds

6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart different biological activities and chemical reactivity compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

6-methyl-4-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H9N3O3/c1-8-5-11(12(7-14)13(17)15-8)9-3-2-4-10(6-9)16(18)19/h2-6H,1H3,(H,15,17)

InChI Key

WQCYJCOIKGPGJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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